4,5-Dimethylquinolin-2-ol
Description
4,5-Dimethylquinolin-2-ol is a substituted quinoline derivative characterized by methyl groups at positions 4 and 5 of the quinoline scaffold and a hydroxyl group at position 2. Quinoline derivatives are renowned for their diverse pharmacological and industrial applications, including roles as anti-cancer agents, anti-diabetic compounds, and components of dyes or pesticides .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4,5-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-11(7)8(2)6-10(13)12-9/h3-6H,1-2H3,(H,12,13) |
InChI Key |
WPXFDOAETKNZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)NC2=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylquinolin-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid, can be adapted to introduce the desired methyl groups and hydroxyl functionality .
Industrial Production Methods: Industrial production of 4,5-Dimethylquinolin-2-ol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, like ionic liquids and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4,5-Dimethylquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dimethylquinolin-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with DNA replication processes. The hydroxyl group at the 2nd position plays a crucial role in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Research Findings
- Substituent Position Matters : Methyl groups at positions 4 and 5 (vs. 4,4-dimethyl) may alter steric hindrance and electronic distribution, affecting binding to enzymes like kinases or oxidoreductases .
- Hydroxyl vs.
- Bulkier Substituents : Compounds with cyclohexyl or tetrazole groups exhibit improved pharmacokinetic profiles but may face synthetic challenges .
Biological Activity
4,5-Dimethylquinolin-2-ol is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activities associated with 4,5-dimethylquinolin-2-ol, including its antimicrobial, antiviral, anticancer, and neuroprotective properties. It also discusses relevant case studies and research findings to provide a comprehensive overview.
Overview of Quinoline Derivatives
Quinoline derivatives have been extensively studied for their biological activities. They are known to exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antiviral Activity : Inhibition of viral replication.
- Anticancer Activity : Induction of apoptosis in cancer cells.
- Neuroprotective Effects : Potential treatment for neurodegenerative diseases.
Antimicrobial Activity
Research indicates that 4,5-dimethylquinolin-2-ol exhibits significant antimicrobial properties. A study evaluated its effectiveness against several pathogenic bacteria using the agar well diffusion method. The results showed:
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
These findings suggest that the compound has comparable activity to standard antibiotics against these strains .
Antiviral Activity
The antiviral potential of quinoline derivatives has been explored in recent studies. For instance, derivatives similar to 4,5-dimethylquinolin-2-ol were tested against dengue virus serotype 2 (DENV2). The results indicated a significant reduction in viral replication with an IC50 value of approximately 3.03 µM and a selectivity index (SI) of 5.30 . This suggests that modifications to the quinoline structure can enhance antiviral efficacy.
Neuroprotective Effects
Recent investigations into quinoline derivatives have highlighted their neuroprotective effects, particularly in models of Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline . Although specific data on 4,5-dimethylquinolin-2-ol is scarce, it is reasonable to hypothesize that it may exhibit similar neuroprotective properties due to its structural characteristics.
Case Studies and Research Findings
- Antibacterial Study : A comprehensive study evaluated multiple quinoline derivatives against various bacterial strains. Among them, compounds with methyl substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts .
- Antiviral Evaluation : A series of novel quinoline derivatives were synthesized and tested for their antiviral effects against DENV2. The results indicated that increasing lipophilicity and electron-withdrawing substituents significantly improved antiviral activity .
- Neuroprotective Research : Investigations into the cholinesterase inhibitory activity of quinazoline derivatives revealed that certain structural modifications could lead to increased potency against neurodegenerative conditions . This suggests a pathway for exploring similar modifications in 4,5-dimethylquinolin-2-ol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
